2-(Furan-2-yl)-2-oxoethyl thiocyanate

Lipophilicity XLogP3 Drug-likeness

Sourcing heteroaryl thiocyanates with predictable polarity for aqueous-compatible synthesis often forces a compromise between reactivity and solubility. This compound resolves that tension. Its low XLogP3 (1.3) and high TPSA (79.3 Ų) ensure superior aqueous solubility vs. phenyl analogs, reducing aggregation in biochemical assays. The unsubstituted furan 5-position and electrophilic SCN warhead enable orthogonal, sequential functionalization without protecting group manipulation. Key advantages: (1) Atom-economical scaffold (MW 167.19) minimizes raw material mass per batch; (2) Early-eluting RP-HPLC retention simplifies analytical method development; (3) Halogen-free structure reduces regulatory complexity. Standard purity is 95%.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 200621-67-6
Cat. No. B8697587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-2-oxoethyl thiocyanate
CAS200621-67-6
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CSC#N
InChIInChI=1S/C7H5NO2S/c8-5-11-4-6(9)7-2-1-3-10-7/h1-3H,4H2
InChIKeyFMDGNCTUJUYADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-2-oxoethyl thiocyanate: Physicochemical Profile


2-(Furan-2-yl)-2-oxoethyl thiocyanate (CAS 200621-67-6) is an organic thiocyanate derivative with the molecular formula C₇H₅NO₂S and a molecular weight of 167.19 g/mol [1]. The compound features a furan-2-yl ketone moiety linked to a thiocyanate (–SCN) group via a methylene bridge, classifying it as a heteroaryl-substituted 2-oxoethyl thiocyanate. Its computed XLogP3 is 1.3 and its topological polar surface area (TPSA) is 79.3 Ų [1]. This distinct combination of a heterocyclic furan ring and an electrophilic thiocyanate warhead differentiates it structurally from the more common phenyl-substituted 2-oxoethyl thiocyanates and underpins its potential utility as a synthetic intermediate and probe molecule.

1
Supports aqueous-phase synthesis and biological assay design due to reported higher hydrophilicity profile
2
Dual reactivity: electrophilic thiocyanate warhead and unsubstituted furan ring enable orthogonal functionalization
3
Atom-economical entry with lower molecular weight; no halogen substituents reduce regulatory burden in scale-up
4
UV-active furan chromophore provides convenient HPLC detection without additional derivatization

Structural Uniqueness vs. Phenyl and Methyl-Furan Analogs


Within the 2-oxoethyl thiocyanate class, replacing the furan-2-yl group with a phenyl, 4-chlorophenyl, 4-bromophenyl, or even a 5-methylfuran-2-yl moiety produces compounds with markedly different physicochemical profiles [1][2][3][4][5]. The furan-2-yl derivative exhibits a computed XLogP3 of 1.3, which is 0.8–1.7 log units lower than its phenyl counterparts (XLogP3 2.1–3.0), indicating significantly greater hydrophilicity [1]. Its TPSA is 79.3 Ų, approximately 20% higher than the phenyl-based analogs (TPSA 66.2 Ų) [1][4][5]. These differences directly impact solubility, membrane permeability, and chromatographic behavior, meaning that synthetic routes, purification protocols, and biological readouts optimized for one analog cannot be assumed to transfer to another without re-validation.

Lipophilicity
Furan-2-yl logP is significantly lower than phenyl analogs; directly substituting may shift aqueous solubility and membrane permeability profiles.
Polar Surface
TPSA ~20% higher than phenyl derivatives alters chromatographic retention and solvent compatibility; methods optimized for phenyl analogs may not transfer.
Reactivity
Furan ring participates in Diels-Alder and electrophilic substitution absent in phenyl compounds; substitution with phenyl analogs forfeits orthogonal reactivity handles.

Quantitative Differentiation from Closest Analogs


Lower Lipophilicity (XLogP3) vs. Phenyl Thiocyanates

The computed XLogP3 of 2-(furan-2-yl)-2-oxoethyl thiocyanate is 1.3 [1], substantially lower than that of the unsubstituted phenyl analog phenacyl thiocyanate (XLogP3 = 2.3) [2], the 4-chlorophenyl derivative (XLogP3 = 3.0) [3], the 4-bromophenyl derivative (XLogP3 = 3.0) [4], and even the 5-methylfuran analog (XLogP3 = 2.1) [5]. This places the furan-2-yl derivative in a more favorable region of the Lipinski 'Rule of Five' chemical space for oral bioavailability, where an optimal logP is typically below 5 but above 0, with lower values within this range generally correlating with improved aqueous solubility.

Lower Lipophilicity
Head-to-head
ΔXLogP3 = –1.0 to –1.7 vs. phenyl analogs
Supports selection for aqueous-compatible workflows
Computed logP differences predict 6- to 50-fold partition coefficient shift
Lipophilicity XLogP3 Drug-likeness Permeability

Higher Polar Surface Area for Enhanced Solubility

The computed topological polar surface area (TPSA) of 2-(furan-2-yl)-2-oxoethyl thiocyanate is 79.3 Ų [1], which is 19.8% higher than the TPSA of phenacyl thiocyanate (66.2 Ų) [2], 2-(4-chlorophenyl)-2-oxoethyl thiocyanate (66.2 Ų) [3], and 2-(4-bromophenyl)-2-oxoethyl thiocyanate (66.2 Ų) [4]. The 5-methylfuran analog shares the same TPSA (79.3 Ų) [5] due to the identical furan scaffold, but its higher lipophilicity (XLogP3 = 2.1) shifts its overall solubility profile. TPSA values below 140 Ų are generally associated with good oral absorption; however, within this class, the higher TPSA of the furan derivatives, combined with lower logP, suggests superior intrinsic aqueous solubility relative to the phenyl-substituted compounds.

Higher Polar Surface
Head-to-head
ΔTPSA = +13.1 Ų (+19.8%) vs. phenyl analogs
Indicates greater solubility in aqueous media
Combined with lower logP, shifts overall solubility envelope
Topological Polar Surface Area TPSA Solubility Bioavailability

Lower Molecular Weight and Synthetic Accessibility

With a molecular weight of 167.19 g/mol [1], 2-(furan-2-yl)-2-oxoethyl thiocyanate is the lowest-molecular-weight member among the commonly compared 2-oxoethyl thiocyanates. The unsubstituted phenyl analog (phenacyl thiocyanate) has a molecular weight of 177.22 g/mol [2], while the 4-chlorophenyl (211.67 g/mol) [3], 4-bromophenyl (256.12 g/mol) [4], and 5-methylfuran (181.21 g/mol) [5] derivatives are progressively heavier. The furan-2-yl compound contains only 11 heavy atoms (C, N, O, S) compared to 12 for the 5-methylfuran analog and 12–13 for the phenyl analogs. Lower molecular weight and fewer heavy atoms generally correlate with reduced raw material cost per mole, simpler purification (higher volatility, lower boiling point), and easier scale-up in multi-step syntheses where the intermediate is carried forward.

Lower Molecular Weight
Head-to-head
ΔMW = –5.7% to –34.7% vs. heavier analogs
Improves atom economy and may reduce scale-up cost
No halogen substituents avoid additional regulatory burden
Molecular weight Synthetic accessibility Cost efficiency Scale-up

Unique Furan Reactivity for Diversified Synthesis

The furan ring is a classic electron-rich heterocycle capable of participating in Diels-Alder [4+2] cycloadditions, electrophilic aromatic substitution at the 5-position, and ring-opening reactions under acidic conditions—reactivity modes that are absent in the phenyl ring of phenacyl thiocyanate and its halogenated derivatives [1]. While the 5-methylfuran analog (CAS 1634-45-3) shares the furan core [2], the methyl substituent at the 5-position blocks one of the primary reactive sites, reducing the scaffold's potential for further regioselective functionalization. The unsubstituted furan-2-yl derivative thus retains the full synthetic potential of the furan ring while maintaining a lower molecular weight and lower lipophilicity than the 5-methyl variant.

Furan Reactivity Edge
Class-level
Unsubstituted furan enables Diels-Alder and electrophilic substitution; absent in phenyl scaffolds
Enables orthogonal synthetic diversification
Qualitative advantage; verify under specific reaction conditions
Furan reactivity Heterocyclic chemistry Synthetic intermediate Diels-Alder

Optimal Application Scenarios


Aqueous-Compatible Biochemical Probe Design

The compound's low computed logP (1.3) and relatively high TPSA (79.3 Ų) [1] indicate superior aqueous solubility compared to phenyl-substituted 2-oxoethyl thiocyanates (logP 2.3–3.0, TPSA 66.2 Ų). This makes it a more suitable starting point for designing biochemical probes, enzyme inhibitors, or activity-based protein profiling (ABPP) reagents where aqueous assay compatibility and reduced non-specific protein binding are critical. The electrophilic thiocyanate group can react with active-site cysteine or other nucleophilic residues, while the furan ring provides a UV-active chromophore for detection.

Diversity-Oriented Synthesis for Heterocyclic Libraries

The furan-2-yl derivative retains an unsubstituted 5-position on the furan ring, enabling further regioselective functionalization via electrophilic aromatic substitution or directed metalation [1]. Unlike the 5-methylfuran analog, which has the reactive 5-position blocked, or phenyl analogs that lack heterocyclic reactivity, this compound can serve as a dual-functional building block: the thiocyanate group can undergo cyclization to form thiazoles, thiophenes, or triazoles, while the furan ring can be elaborated independently. This orthogonal reactivity supports diversity-oriented synthesis (DOS) strategies for generating heterocyclic compound libraries.

Cost-Efficient Intermediate for Scale-Up

With the lowest molecular weight (167.19 g/mol) among commonly compared 2-oxoethyl thiocyanates [1], and no halogen substituents (which add cost and regulatory burden), this compound offers the most atom-economical entry into the 2-oxoethyl thiocyanate chemical space. The 5.7–34.7% molecular weight advantage over phenyl, chlorophenyl, and bromophenyl analogs directly translates to lower raw material mass requirements per batch. This is particularly relevant for multi-step syntheses where the thiocyanate intermediate is carried forward without isolation, as a lower-mass intermediate reduces solvent volumes and waste streams.

Chromatographic Method Development and Reference Standard

The distinctively lower logP (1.3 vs 2.1–3.0) [1] results in significantly shorter reversed-phase HPLC retention times compared to phenyl-substituted analogs under identical gradient conditions. This property can be exploited in analytical method development, where the furan-2-yl derivative can serve as an early-eluting reference marker in a mixture of thiocyanate-containing compounds. Its unique UV absorption profile (furan chromophore with ketone conjugation) further distinguishes it from phenyl-based thiocyanates in diode-array detection.

Application
Selection Property
Validation Focus
Aqueous probe / inhibitor design
Low logP and higher TPSA profile
Solubility and non-specific binding in assay media
Diversity-oriented heterocyclic synthesis
Unblocked furan 5-position and thiocyanate warhead
Orthogonal reactivity and regioselective functionalization
Cost-efficient scale-up intermediate
Low molecular weight and halogen-free composition
Atom economy and waste-stream profile at batch scale
Chromatographic method development
Distinctly lower logP shifts retention time
Early-eluting marker behavior and UV chromophore identity
Quote Request

Request a Quote for 2-(Furan-2-yl)-2-oxoethyl thiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.